Cas no 1810073-03-0 (Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate)

Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate Chemical and Physical Properties
Names and Identifiers
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- Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
- 1810073-03-0
- MFCD22380735
-
- Inchi: 1S/C36H41N3O8/c1-6-14-43-16-18-45-20-21-46-19-17-44-15-13-37-35(40)25-7-10-28(36(41)42)31(22-25)34-29-11-8-26(38(2)3)23-32(29)47-33-24-27(39(4)5)9-12-30(33)34/h1,7-12,22-24H,13-21H2,2-5H3,(H-,37,40,41,42)
- InChI Key: KSHPVCLPJYHKKW-UHFFFAOYSA-N
- SMILES: O1C2C=C(C=CC=2C(C2C=C(C(NCCOCCOCCOCCOCC#C)=O)C=CC=2C(=O)[O-])=C2C=C/C(/C=C12)=[N+](/C)\C)N(C)C
Computed Properties
- Exact Mass: 643.28936527g/mol
- Monoisotopic Mass: 643.28936527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 47
- Rotatable Bond Count: 16
- Complexity: 1210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 122Ų
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB350844-1mg |
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; . |
1810073-03-0 | 1mg |
€307.80 | 2024-06-12 | ||
abcr | AB350844-25mg |
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; . |
1810073-03-0 | 25mg |
€1385.80 | 2024-06-12 | ||
abcr | AB350844-5mg |
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate; . |
1810073-03-0 | 5mg |
€666.60 | 2024-06-12 |
Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate Related Literature
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
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Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
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Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
Additional information on Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate
Recent Advances in Acetylene-PEG4-carboxytetramethylrhodamine 110 Conjugate (CAS: 1810073-03-0) for Bioimaging and Drug Delivery Applications
The compound Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate (CAS: 1810073-03-0) has recently emerged as a promising tool in chemical biology and pharmaceutical research. This fluorescent probe combines the unique properties of tetramethylrhodamine (TAMRA) with a polyethylene glycol (PEG4) linker and an acetylene group, making it particularly valuable for bioimaging and drug delivery applications. Recent studies have demonstrated its superior photostability and cell permeability compared to traditional rhodamine derivatives, with excitation/emission maxima at 554/576 nm respectively.
In 2023, researchers at Stanford University published groundbreaking work in Nature Chemical Biology utilizing this conjugate for super-resolution imaging of lysosomal dynamics. The PEG4 spacer was found to significantly reduce steric hindrance while maintaining excellent fluorescence quantum yield (Φ = 0.68 in aqueous solution). The acetylene moiety enabled subsequent click chemistry modifications, allowing for site-specific labeling of biomolecules. This dual functionality addresses critical challenges in live-cell imaging where both specificity and signal stability are paramount.
A particularly innovative application was reported in ACS Nano (2024) where 1810073-03-0 was incorporated into nanoparticle drug carriers. The conjugate served dual purposes: as a tracking label for pharmacokinetic studies and as a functional component enhancing endosomal escape. The PEG4 linker's length proved optimal for maintaining nanoparticle stability while allowing efficient cellular uptake. Pharmacokinetic studies in murine models showed a 40% improvement in tumor accumulation compared to conventional labeling methods.
Recent synthetic improvements have enhanced the commercial availability of this reagent. Current protocols from leading suppliers indicate purity >95% by HPLC with improved solubility in both aqueous and organic solvents. This has expanded its utility in diverse research areas including protein-protein interaction studies, where its minimal interference with biological systems is particularly advantageous. Mass spectrometry analysis confirms the molecular weight at 792.89 g/mol, consistent with theoretical calculations.
Looking forward, the unique properties of Acetylene-PEG4-carboxytetramethylrhodamine 110 conjugate position it as a versatile platform for theranostic applications. Ongoing clinical translation efforts focus on its incorporation into antibody-drug conjugates, where its fluorescence enables real-time monitoring of drug distribution while the acetylene group permits controlled payload release. These developments underscore the growing importance of multifunctional probes in advancing precision medicine approaches.
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